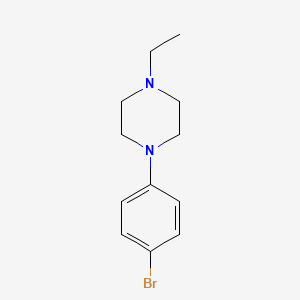
1-(4-溴苯基)-4-乙基哌嗪
描述
The compound “1-(4-Bromophenyl)-4-ethylpiperazine” belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Synthesis Analysis
While specific synthesis information for “1-(4-Bromophenyl)-4-ethylpiperazine” was not found, similar compounds are often synthesized via a Mannich reaction . This involves the reaction of an amine, a carbonyl compound, and a compound containing an acidic hydrogen .Molecular Structure Analysis
The molecular structure of “1-(4-Bromophenyl)-4-ethylpiperazine” would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .科学研究应用
1. 铜蛋白建模
Merkel 等人(2005 年)的一项研究探讨了在 3 型铜蛋白活性位点建模中使用溴苯酚基配体(包括具有哌嗪结构的化合物)。这项研究提供了对金属位点附近的硫醚基团对儿茶酚酶活性、溶液中的形态以及这些配合物中铜离子的结构特征的影响的见解 (Merkel 等人,2005)。
2. 有机合成
N. Mishriky 和 A. Moustafa(2013 年)报道了通过亲核取代反应合成哌嗪化合物的过程。这突出了哌嗪结构在有机合成中的作用,尤其是在构建复杂有机分子方面 (Mishriky 和 Moustafa,2013)。
3. 杂环的构象分析
H. Dorn、A. Katritzky 和 M. Nesbit(1967 年)分析了与哌嗪相关的季铵化哌啶的取向。这项研究有助于理解饱和杂环的构象性质,这在药物设计和理解分子相互作用中至关重要 (Dorn、Katritzky 和 Nesbit,1967)。
4. N-取代哌嗪衍生物的制备
W. Foye 和 L. Fedor(1959 年)探讨了 1-乙磺酰哌嗪的 N-取代衍生物的制备。这项研究对于理解哌嗪衍生物的化学修饰和潜在应用具有重要意义 (Foye 和 Fedor,1959)。
5. 苯基哌嗪的合成
宣云(2003 年)报道了 2-苯基哌嗪(米氮平的中间体)的合成。这突出了哌嗪衍生物在合成药物中间体中的应用 (宣,2003)。
6. 色谱分析
S. Nene、B. Anjaneyulu 和 T. G. Rajagopalan(1998 年)开发了一种使用碱火焰离子化检测器的气相色谱程序,用于定量测定血液中的乙二胺二甲苯胺。该方法强调了哌嗪衍生物在分析化学和药代动力学中的重要性 (Nene、Anjaneyulu 和 Rajagopalan,1998)。
7. 变构增强剂活性研究
R. Romagnoli 等人(2012 年)合成了一系列哌嗪衍生物,以研究它们作为 A1 腺苷受体的变构增强剂的作用。此类研究强调了哌嗪化合物在调节受体活性方面的药物潜力 (Romagnoli 等人,2012)。
安全和危害
未来方向
作用机制
Target of Action
Related compounds such as pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds have been found to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity . This activity was justified by a molecular docking study conducted on Lm-PTR1, a protein target . The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Biochemical Pathways
Related compounds have been found to affect the production of reactive oxygen species (ros) and the activity of acetylcholinesterase (ache) . Overexpression of ROS and reduced activity of AchE can lead to cellular damage .
Result of Action
Related compounds have shown significant antiparasitic effects . For instance, compound 13 exhibited superior antipromastigote activity , and compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .
属性
IUPAC Name |
1-(4-bromophenyl)-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEVZBPYLTYZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
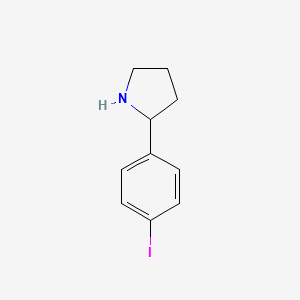
![[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B2354158.png)


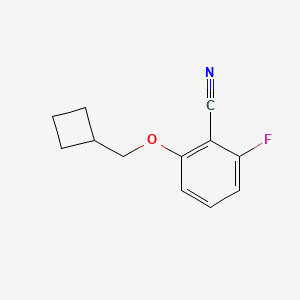

![Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354169.png)
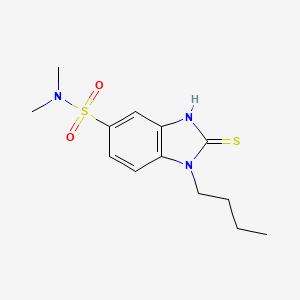
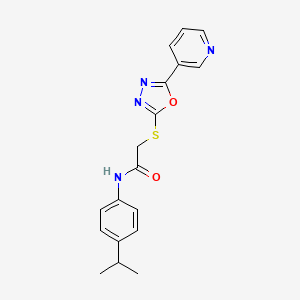
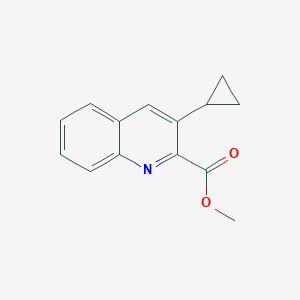


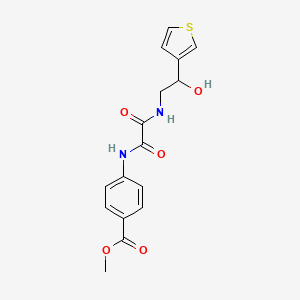
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2354180.png)
